4-(tert-butyl)-N-((5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
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Overview
Description
4-(tert-butyl)-N-((5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C22H22F3N3O2S and its molecular weight is 449.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
This compound is involved in the synthesis of various heterocyclic compounds due to its structural components, such as tert-butyl, trifluoromethyl groups, and the 1,3,4-oxadiazol ring. For instance, methods for dimerization of primary thioamides into 1,2,4-thiadiazoles using tert-butyl nitrite highlight the utility of tert-butyl groups in facilitating room-temperature reactions to yield products with excellent yields in short times (Chauhan et al., 2018). Additionally, the synthesis and structural determination of related compounds showcase their potential in forming crystals with unique properties, useful in drug design and development (叶姣 et al., 2015).
Anticancer Activity
Some derivatives, closely related to the specified compound, have been synthesized and evaluated for their anticancer activity. For instance, derivatives containing the 1,3,4-oxadiazol moiety have shown moderate to excellent anticancer activities against various cancer cell lines, indicating the significance of this moiety in the development of anticancer agents (Ravinaik et al., 2021).
Pharmacological Potential
The synthesis and evaluation of thiourea derivatives, including those with structures closely related to the specified compound, for antimicrobial and larvicidal activities, demonstrate the broad pharmacological potential of these compounds. Their ability to inhibit growth in various bacterial and fungal pathogens, as well as mosquito larvicidal activity, signifies their importance in pharmaceutical research and development (Kumara et al., 2015).
Material Science Applications
The compound's structural elements are also significant in material science, particularly in the synthesis of polymers and ligands for catalysis. For instance, derivatives of tert-butyl and related moieties have been used in the synthesis of polyamides and polyhydrazides, leading to materials with high thermal stability and solubility in various solvents, indicative of their potential applications in high-performance materials (Hsiao et al., 1999; Hsiao et al., 2000).
Future Directions
Mechanism of Action
Target of Action
The compound contains a trifluoromethyl group , which is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . The tert-butyl group is also highlighted for its unique reactivity pattern .
Mode of Action
The trifluoromethylation of carbon-centered radical intermediates is a known process . This suggests that the compound might interact with its targets through a radical mechanism involving the trifluoromethyl group .
Biochemical Pathways
The tert-butyl group is known to be involved in various chemical transformations and has implications in biosynthetic and biodegradation pathways .
Pharmacokinetics
The presence of the trifluoromethyl group might influence these properties, as it is known to play an important role in pharmaceuticals .
Result of Action
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, suggesting that the compound might have significant effects at the molecular and cellular level .
Action Environment
The stability and reactivity of the tert-butyl group might be influenced by environmental conditions .
Properties
IUPAC Name |
4-tert-butyl-N-[[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O2S/c1-21(2,3)16-10-6-15(7-11-16)19(29)26-12-18-27-28-20(30-18)31-13-14-4-8-17(9-5-14)22(23,24)25/h4-11H,12-13H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGXFKUDSMXNHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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